6-isopentyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, TMP-bearing compounds have been synthesized in various studies . For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The TMP group is prominently present in the molecular structures of various research studies . This ring has been incorporated in a wide range of therapeutically interesting drugs .Scientific Research Applications
Antithrombotic Applications
Pyrido[4,3-d]pyrimidine derivatives have been identified for their antithrombotic properties, offering favorable cerebral and peripheral effects. This suggests a potential area of application for related compounds in the treatment or prevention of thrombotic conditions (Furrer, Wágner, & Fehlhaber, 1994).
Antimicrobial Activity
Research into pyrido[1,2-a]pyrimidine derivatives has uncovered their potential as antibacterial and antitumor agents. These compounds, which include Schiff bases of certain amino acids, have shown variable antibacterial activities and are considered promising in the field of medicinal chemistry (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).
Material Sciences and Photophysical Properties
Pyrrolopyrimidine derivatives have been investigated for their photophysical properties, indicating applications in material sciences, particularly as pH sensors and in the development of photoluminescent materials. The studies highlight the ability to tune the photophysical properties of these compounds through molecular design, opening up avenues for their use in various technological applications (Yan, Meng, Li, Ge, & Lu, 2017).
Synthetic Methodology
In the context of synthetic chemistry, the development of novel methodologies for synthesizing pyrrolopyrimidine derivatives has been reported. These methods offer efficient routes to a range of derivatives, potentially expanding the toolkit for generating compounds with diverse applications (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Mechanism of Action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Future Directions
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
properties
IUPAC Name |
6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-11(2)6-7-23-10-13-16(19(23)24)17(22-20(25)21-13)12-8-14(26-3)18(28-5)15(9-12)27-4/h8-9,11,17H,6-7,10H2,1-5H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRASNGIPPYXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.